molecular formula C14H12BrN3O3 B1530956 N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide CAS No. 477848-06-9

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide

Cat. No.: B1530956
CAS No.: 477848-06-9
M. Wt: 350.17 g/mol
InChI Key: ONSUSFWKESANIU-CAOOACKPSA-N
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Description

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide is a Schiff base hydrazone compound with the molecular formula C14H12BrN3O3 and a molecular weight of 350.17 . It is synthesized from the condensation of 5-bromo-3-methoxysalicylaldehyde and nicotinohydrazide (also known as isonicotinohydrazide) . The molecule adopts a trans (E) configuration about the methylidene C=N bond and features an intramolecular O—H···N hydrogen bond, which contributes to its stability . Single-crystal X-ray diffraction studies confirm its non-planar structure, with a dihedral angle of 12.2° between the benzene and pyridine rings, and reveal intermolecular N—H···N hydrogen bonding forming chains in the crystal lattice . This compound is part of a class of hydrazones that are frequently investigated as ligands for constructing metallo-complexes with potential pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties . As a key intermediate in organic and medicinal chemistry research, it is strictly for laboratory research use. This product is not intended for diagnostic or therapeutic applications involving humans or animals.

Properties

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c1-21-11-5-10(13(19)12(15)6-11)8-17-18-14(20)9-3-2-4-16-7-9/h2-8,19H,1H3,(H,18,20)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSUSFWKESANIU-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C14H12BrN3O3C_{14}H_{12}BrN_3O_3 with a molecular weight of 348.17 g/mol. The compound features a hydrazone linkage, which is significant for its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of nicotinohydrazide compounds possess antimicrobial properties against various pathogens. The presence of the bromo and methoxy substituents may enhance these effects.
  • Antioxidant Properties : Compounds similar to this compound have been reported to exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antimicrobial Study : A study conducted on various hydrazone derivatives, including those with similar structures to this compound, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial properties.
  • Antioxidant Evaluation : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited considerable antioxidant activity. The results suggested that the methoxy group plays a crucial role in enhancing the electron-donating ability of the compound.
  • Inflammation Model : In a murine model of inflammation induced by carrageenan, treatment with related hydrazone compounds resulted in a significant reduction in paw edema, suggesting potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide exhibits notable antimicrobial properties. Research indicates that derivatives of nicotinohydrazide compounds demonstrate efficacy against various pathogens, including bacteria and fungi. The structural modifications, particularly the bromo and methoxy substituents, are believed to enhance these antimicrobial effects.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar hydrazone derivatives against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antimicrobial agents .

Antioxidant Properties

Compounds related to this compound have been reported to exhibit significant antioxidant activity. This property is beneficial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Research Findings : In vitro studies demonstrated that this compound can scavenge free radicals effectively, thus reducing oxidative damage in cellular models. The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a strong correlation between the compound's structure and its antioxidant potential .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit key inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.

Case Study : A recent investigation published in Phytotherapy Research indicated that the compound significantly reduced pro-inflammatory cytokines in animal models of arthritis, suggesting its potential utility in managing inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The table below compares substituent patterns and their implications:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Br, 2-OH, 5-OMe C₁₄H₁₂BrN₃O₃ 350.17 Enhanced solubility due to polar -OH and -OMe groups; bromine increases lipophilicity .
5-Bromo-N′-[(E)-(2,4-dichlorophenyl)methylene]nicotinohydrazide 2,4-Cl₂ C₁₃H₈BrCl₂N₃O 373.03 Chlorine's electronegativity enhances electron-withdrawing effects; lower solubility compared to target compound .
(E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide 2-OH, 4-OH C₁₃H₁₁N₃O₃ 265.25 Dual -OH groups improve metal-chelating capacity; used in Mn(II), Fe(II), and Pt(II) complexes .
N'-[1-(5-Fluoro-2-hydroxyphenyl)methylidene]nicotinohydrazide 5-F, 2-OH C₁₃H₁₀FN₃O₂ 283.24 Fluorine's small size and high electronegativity modulate bioactivity; forms oxovanadium(V) complexes with antibacterial properties .
(E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide Thiophene-2-yl C₁₂H₁₀N₄OS 282.30 Thiophene introduces π-π stacking potential; sulfur may enhance interactions with metalloenzymes .

Physicochemical Properties

  • Solubility : Hydroxy and methoxy groups in the target compound improve aqueous solubility relative to halogenated analogues (e.g., 2,4-dichlorophenyl derivative ).
  • Thermal Stability : Bromine’s bulky size may reduce thermal stability compared to fluorine-containing derivatives .

Crystallographic and Computational Insights

  • Structural Confirmation : The E-configuration of the imine group in the target compound was confirmed via single-crystal X-ray analysis using SHELX software . Analogues like the 2,4-dichlorophenyl derivative also employ similar crystallographic techniques.
  • Computational Studies : Density functional theory (DFT) analyses on related compounds (e.g., BISARG pigment ) highlight the role of substituents in modulating HOMO-LUMO gaps and chemical reactivity. The target compound’s bromine and methoxy groups likely influence its electron density distribution and nucleophilic attack susceptibility .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a Schiff base condensation approach, where a substituted salicylaldehyde derivative is reacted with nicotinohydrazide under reflux conditions in a suitable solvent with acid catalysis. The reaction yields the hydrazone through the formation of an imine bond (C=N) between the aldehyde group and the hydrazide amino group.

Detailed Synthetic Procedure

A representative procedure adapted from Mathew & Kurup (2011) and related crystallographic studies is as follows:

  • Reactants:

    • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (or closely related positional isomers)
    • Nicotinohydrazide (4-pyridinecarboxylic hydrazide)
  • Solvent: Methanol

  • Catalyst: Glacial acetic acid (a few drops)

  • Reaction Conditions:

    • Equimolar amounts of aldehyde and nicotinohydrazide (e.g., 0.5 mmol each)
    • Reflux for approximately 3 hours
    • Monitoring by thin-layer chromatography (TLC) to confirm reaction completion
  • Workup:

    • Slow evaporation of the methanolic solution to induce crystallization
    • Filtration and washing of the resulting crystals with minimal methanol
    • Drying over phosphorus pentoxide (P4O10) or under vacuum
  • Outcome:

    • Light-yellow block-shaped crystals of the hydrazone compound
    • High purity suitable for further characterization and crystallographic analysis

This method is straightforward, efficient, and yields the target compound in good purity and yield.

Data Tables Summarizing Preparation Parameters

Step Conditions/Details Yield (%) Notes
Aldehyde and Nicotinohydrazide Methanol, reflux, glacial acetic acid (catalyst) >90 Equimolar, 3 h reflux, monitored by TLC
Crystallization Slow solvent evaporation - Produces light-yellow crystals
Precursor synthesis (aldehyde) DMF, sodium carbonate, 60 °C, multi-step 90-96.5 Includes extraction, hydrolysis, acidification

Research Findings and Analysis

  • The Schiff base condensation method is widely used for preparing hydrazone derivatives due to its simplicity and high efficiency.

  • The presence of the bromine substituent at the 3-position and hydroxy/methoxy groups at 2- and 5-positions respectively influences the electronic properties and crystallization behavior of the compound.

  • Acid catalysis with glacial acetic acid promotes the formation of the imine bond without side reactions.

  • Methanol serves as an ideal solvent for both solubility of reactants and crystallization.

  • The reaction time of about 3 hours under reflux conditions ensures complete conversion, as confirmed by thin-layer chromatography.

  • The final product can be isolated by slow evaporation, which favors the formation of well-defined crystals suitable for structural analysis.

  • The synthetic route is adaptable to various substituted salicylaldehydes, allowing for structural analog synthesis.

  • Crystallographic studies confirm the formation of intramolecular hydrogen bonding (O–H···N) stabilizing the planar structure of the hydrazone, which is important for its physicochemical properties.

Q & A

Q. What are the optimal synthetic routes for preparing N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide?

The compound is typically synthesized via a Schiff base condensation reaction between nicotinohydrazide and a substituted aldehyde (e.g., 3-bromo-2-hydroxy-5-methoxybenzaldehyde) in methanol or ethanol under reflux conditions. Key parameters include maintaining a 1:1 molar ratio of reactants, controlled temperatures (60–80°C), and reaction times of 4–6 hours. Post-synthesis purification involves recrystallization from methanol or ethanol to achieve >90% purity .

Q. Which spectroscopic techniques are essential for structural validation?

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy are critical. For example:

  • FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹), C=N (1580–1620 cm⁻¹), and O-H (3200–3400 cm⁻¹) stretches.
  • ¹H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), azomethine protons (δ 8.6–8.8 ppm), and hydroxyl groups (δ 9.4–10.5 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~365) .

Q. How does solubility influence experimental design?

The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol, ethanol, and acetonitrile. Solubility impacts crystallization studies and biological assays. For instance, DMSO is preferred for antimicrobial testing to ensure uniform dispersion .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD reveals the E-configuration of the azomethine group and intermolecular hydrogen bonding (N–H···O, O–H···N) that stabilizes the crystal lattice. Software like SHELXL refines structural parameters, while ORTEP-3 visualizes molecular geometry .

Q. How do substituents (Br, OCH₃, OH) affect biological activity?

  • Bromine : Enhances lipophilicity and antimicrobial potency by disrupting bacterial membranes.
  • Methoxy and hydroxyl groups : Participate in hydrogen bonding with biological targets (e.g., enzymes). Comparative studies show that bromine substitution at the 3-position increases activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-halogenated analogs .

Q. What computational tools model structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, identifying binding affinities to targets like DNA gyrase or fungal lanosterol demethylase .

Data Contradiction and Analysis

Q. How to address discrepancies in reported antimicrobial activity?

Variations in MIC values may arise from differences in:

  • Strain specificity : Gram-positive vs. Gram-negative bacteria.
  • Assay conditions : Broth microdilution vs. agar diffusion methods.
  • Solvent effects : DMSO concentration >1% can inhibit microbial growth. Standardized protocols (CLSI guidelines) and triplicate testing minimize inconsistencies .

Methodological Tables

Q. Table 1: Key Characterization Data

TechniqueObserved DataReference
FT-IR (C=O)1665 cm⁻¹
¹H-NMR (CH=N)δ 8.63 ppm (s, 1H)
SC-XRD (Bond Length)C=N: 1.28 Å, C-Br: 1.89 Å

Q. Table 2: Substituent Effects on Bioactivity

SubstituentTarget MicrobeMIC (µg/mL)Reference
3-BromoS. aureus8.0
5-MethoxyCandida albicans16.0
2-HydroxyE. coli32.0

Critical Research Gaps

  • Mechanistic studies : Limited data on the compound’s interaction with mammalian cell lines or toxicity profiles.
  • Synergistic effects : Combinatorial studies with existing antibiotics are needed to assess resistance mitigation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide

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